Product packaging for 1-(Butan-2-yl)-1H-indol-7-amine(Cat. No.:)

1-(Butan-2-yl)-1H-indol-7-amine

Cat. No.: B13307878
M. Wt: 188.27 g/mol
InChI Key: PTMNDBPTLGUOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butan-2-yl)-1H-indol-7-amine (CAS 1881891-19-5) is an indole-based chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It is supplied as a high-purity material for research purposes. Indole derivatives are a significant class of compounds in medicinal chemistry, extensively studied for their interaction with various biological targets . Research on structurally related indole amines has shown that these compounds possess diverse pharmacological activities, including high affinity for sigma receptors, which are associated with cancer diagnosis and treatment, as well as neurological disorders . Furthermore, some indole amines have demonstrated potent anti-acetylcholinesterase activity in in vitro studies, suggesting potential relevance for research in neurodegenerative conditions such as Alzheimer's disease . This compound serves as a versatile building block for the synthesis of more complex molecules in drug discovery and development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B13307878 1-(Butan-2-yl)-1H-indol-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-butan-2-ylindol-7-amine

InChI

InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-5-4-6-11(13)12(10)14/h4-9H,3,13H2,1-2H3

InChI Key

PTMNDBPTLGUOHN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC2=C1C(=CC=C2)N

Origin of Product

United States

Synthetic Strategies for 1 Butan 2 Yl 1h Indol 7 Amine and Analogues

Classical and Contemporary Indole (B1671886) Core Formation Approaches

The indole scaffold is a privileged structure in a vast number of natural products and pharmaceuticals. tcichemicals.com Consequently, numerous methods for its synthesis have been developed, each with its own advantages and limitations regarding substrate scope and substitution patterns.

Fischer Indole Synthesis and its Modern Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. byjus.comwikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). byjus.comwikipedia.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. wikipedia.org Protonation of this enamine is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate. wikipedia.org Subsequent intramolecular cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org

Key Features of the Fischer Indole Synthesis:

FeatureDescription
One-Pot Synthesis The intermediate arylhydrazones do not need to be isolated, simplifying the experimental procedure. byjus.com
Versatility A wide range of substituted arylhydrazines and carbonyl compounds can be used, allowing for the synthesis of diverse indole derivatives. tcichemicals.com
Regioselectivity The use of unsymmetrical ketones can lead to the formation of two regioisomeric products, with the outcome influenced by factors such as the acidity of the medium and steric effects. byjus.com

For the synthesis of a 7-aminoindole derivative, a (2-aminophenyl)hydrazine would be the logical starting material. The choice of the carbonyl component would determine the substitution at positions 2 and 3 of the indole ring. Modern adaptations of the Fischer synthesis, such as the Buchwald modification, utilize palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the reaction. wikipedia.org

Reissert Indole Synthesis for Diverse Substitution Patterns

The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate. wikipedia.orgchempedia.info The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole. wikipedia.orgyoutube.com

A key advantage of the Reissert synthesis is its ability to produce indoles with a carboxylic acid group at the 2-position, which can serve as a handle for further functionalization. The reaction is initiated by the base-catalyzed condensation of an o-nitrotoluene derivative with diethyl oxalate. youtube.com The resulting pyruvate (B1213749) derivative is then reduced, often with zinc and acetic acid, which facilitates the reduction of the nitro group to an amine and subsequent cyclization. youtube.com

For the synthesis of 1-(butan-2-yl)-1H-indol-7-amine, a suitably substituted o-nitrotoluene would be required. The amino group at the 7-position could be introduced from a corresponding nitro group precursor.

Larock Indole Synthesis via Palladium Catalysis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and allows for the synthesis of a wide variety of 2,3-disubstituted indoles with good to excellent yields. wikipedia.orgub.edu

The reaction typically employs a palladium(II) catalyst, a base such as sodium or potassium carbonate, and a chloride source like lithium chloride. wikipedia.org The proposed mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne. ub.edu Subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and form the indole ring. ub.edu The regioselectivity of the alkyne insertion is a key feature of this reaction. ub.edu

This method is particularly advantageous for creating sterically hindered or electronically diverse indoles. nih.gov The development of new ligands and reaction conditions continues to expand the scope and efficiency of the Larock indole synthesis. nih.govrsc.org

Madelung Indole Synthesis and Solid-Phase Applications

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.orgquimicaorganica.org This reaction is particularly useful for the preparation of 2-alkynylindoles, which are not easily accessible through other methods. wikipedia.org The reaction proceeds through the deprotonation of both the amide nitrogen and the benzylic position of the ortho-substituent, followed by nucleophilic attack of the resulting carbanion on the amide carbonyl. quimicaorganica.org

While the classical Madelung synthesis requires harsh conditions, modern modifications have been developed to improve its utility. nih.gov For instance, the use of BuLi as a base allows the reaction to proceed at much lower temperatures. nih.gov The Smith-modified Madelung synthesis utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, further expanding the scope of the reaction to a wider variety of substituted anilines. wikipedia.org There have also been developments in tandem Madelung indole syntheses. organic-chemistry.org

Regioselective Functionalization for Butan-2-yl and Amino Moieties

The introduction of the butan-2-yl group at the indole nitrogen (N1) and the amino group at the 7-position requires precise regiocontrol.

Stereoselective Alkylation at the Indole Nitrogen (N1)

The direct N-alkylation of the indole ring can be challenging due to the competing reactivity of the C3 position, which is significantly more nucleophilic. nih.gov However, various strategies have been developed to achieve selective N-alkylation.

One approach involves the use of a copper hydride (CuH) catalyst system. nih.gov By employing N-(benzoyloxy)indoles as electrophilic partners, the regioselectivity of the alkylation can be controlled by the choice of ligand. nih.gov This method allows for the preparation of N-alkylated indoles with high levels of regio- and enantioselectivity. nih.gov

Organocatalysis and transition metal catalysis have also emerged as powerful tools for the stereoselective N-alkylation of indoles. mdpi.com These methods offer the potential to introduce the chiral butan-2-yl group with control over its stereochemistry. The Friedel-Crafts alkylation of indoles is another important reaction for introducing alkyl groups, often catalyzed by Lewis acids like Zn(II)-bisoxazoline complexes. nih.govacs.orgacs.org

Directed Functionalization at the C7 Position of the Indole Ring

Directing group strategies are paramount for achieving regioselective C-H functionalization at the C7 position of the indole ring, a position that is typically less reactive than the C2 and C3 positions of the pyrrole (B145914) moiety. rsc.org These methods involve the temporary installation of a directing group on the indole nitrogen, which then coordinates to a transition metal catalyst, guiding the functionalization to the adjacent C7 position.

A variety of directing groups have been developed to facilitate this transformation. For instance, the pivaloyl group has proven effective in directing the C7 functionalization of indoles. acs.org Transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, are commonly employed in these reactions. acs.orgnih.govrsc.org For the synthesis of this compound, a plausible route would involve an N-alkylation of indole with a butan-2-yl halide, followed by the introduction of a directing group if necessary, and then a directed C-H amination at the C7 position. However, some methods allow for the direct C7-alkylation of N-alkylindoles without the need for a separate directing group. nih.gov

Table 1: Examples of Directed C7-Functionalization of Indoles

Directing GroupCatalyst SystemFunctionalizationYield (%)Reference
Pivaloyl[Cp*IrCl2]2/AgNTf2/AgOAcSulfonamidationGood to Excellent acs.org
Pivaloyl[Ru(p-cymene)Cl2]2AmidationModerate to Good nih.gov
None (N-alkyl)Cationic Zirconium ComplexesAlkylationGood nih.gov
N-P(O)tBu2Palladium/CopperArylation- researchgate.net

Methodologies for Amine Group Introduction

Several methodologies have been developed for the direct introduction of an amino group or its precursor at the C7 position of the indole nucleus. These methods are often compatible with N-substituted indoles, making them applicable to the synthesis of the target compound.

Transition Metal-Catalyzed Amination:

Ruthenium and iridium-based catalysts have shown remarkable efficacy in the direct C7-amination and amidation of indoles. acs.orgnih.govrsc.orgnih.govresearchgate.net These reactions typically utilize a directing group on the indole nitrogen and an aminating agent such as an azide (B81097) or a dioxazolone. For example, iridium(III)-catalyzed C7-sulfonamidation of N-pivaloylindoles with sulfonyl azides proceeds with high efficiency and regioselectivity. acs.orgrsc.org The resulting sulfonamide can then be deprotected to yield the free amine. More recently, an iron-catalyzed method for the direct C7-NH2 amination of indoles has been developed, offering a more sustainable approach. nih.gov

From C7-Functionalized Precursors:

An alternative approach involves the synthesis of a C7-functionalized indole, which is then converted to the amine. For instance, a 7-cyanoindole can be reduced to a 7-(aminomethyl)indole using a reducing agent like lithium aluminum hydride. semanticscholar.orgresearchgate.net While this provides a methyl-spaced amine, it highlights the principle of converting a C7-substituent to an amino group. A more direct route would involve the reduction of a 7-nitroindole, which can be synthesized through various methods, including intermolecular cyclization of terminal alkynes and 2-haloanilines. researchgate.net

Table 2: Methodologies for C7-Amine Introduction on the Indole Ring

MethodCatalyst/ReagentAmine SourceYield (%)Reference
Iridium(III)-catalyzed Sulfonamidation[Cp*IrCl2]2Sulfonyl azideGood to Excellent acs.orgrsc.org
Ruthenium(II)-catalyzed Amidation[Ru(p-cymene)Cl2]2DioxazoloneModerate to Good nih.govnih.gov
Iron-catalyzed NH2 AminationIron CatalystN/AUp to 4500 TON nih.gov
Reduction of CyanoindoleLiAlH4-73 semanticscholar.orgresearchgate.net

Sustainable and Efficient Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient reaction protocols. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Microflow Synthesis for Reaction Control and Optimization

Microflow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. While specific examples for the synthesis of this compound are not prevalent, the application of microflow technology to indole synthesis in general suggests its potential. Continuous flow systems allow for rapid optimization of reaction conditions and can be particularly advantageous for hazardous reactions or when dealing with unstable intermediates.

Metal-Free and Green Chemistry Approaches in Indole Synthesis

The development of metal-free synthetic methods is a key goal of green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. mdpi.comresearchgate.net Several metal-free approaches for the synthesis of indoles have been reported. These include tandem hydroamination-cyclization reactions of alkynes and arylhydrazines mediated by Brønsted acids like polyphosphoric acid. mdpi.com Additionally, metal-free C-H amination strategies for the synthesis of N-amino indoles have been developed using reagents like phenyliodine bis(trifluoroacetate) (PIFA). researchgate.net While direct C7-amination without a metal catalyst remains a challenge, the broader principles of green chemistry, such as the use of benign solvents and atom-economical reactions, can be applied to the synthesis of the target molecule.

Multicomponent Reaction Strategies for Indole Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a complex product, are highly atom-economical and efficient. rsc.orgrsc.orgnih.govnih.govthieme-connect.de Various MCRs have been developed for the synthesis of functionalized indole scaffolds. For instance, a Mannich-type reaction involving an indole, an aldehyde, and a secondary amine can be used to introduce an aminoalkyl group at the C3 position. rsc.orgrsc.org While not directly applicable to C7-amination, this illustrates the power of MCRs in rapidly building molecular complexity. The development of a novel MCR that incorporates a C7-amination step would be a significant advancement in the synthesis of 7-aminoindoles. Research into the synthesis of tricyclic indoles bearing 3,4-fused seven-membered rings has utilized 4-aminoindoles as 1,4-bisnucleophiles in three-component reactions, showcasing the versatility of aminoindoles in MCRs. rsc.org

Reaction Mechanism Elucidation in Indole Synthesis

The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. For the synthesis of 7-substituted indoles, such as the precursor to our target molecule, the Bartoli and Leimgruber-Batcho indole syntheses are particularly relevant due to their regiochemical control.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, proceeding from an ortho-substituted nitroarene and a vinyl Grignard reagent. wikipedia.orgingentaconnect.com The reaction is notable for its ability to tolerate a variety of substituents at the ortho position, which is a limitation in many other indole syntheses. ingentaconnect.com The presence of a bulky ortho-substituent is often beneficial, leading to higher yields. wikipedia.orgonlineorganicchemistrytutor.com

The currently accepted reaction mechanism involves several key steps:

Initial Grignard Addition: The process commences with the addition of the vinyl Grignard reagent to one of the oxygen atoms of the nitro group of the ortho-substituted nitroarene. This forms an intermediate which spontaneously decomposes. wikipedia.org

Formation of a Nitrosoarene: The decomposition of the initial adduct results in the formation of a nitrosoarene intermediate. wikipedia.orgjk-sci.com This intermediate has, in some cases, been isolated from the reaction mixture. wikipedia.org

Second Grignard Addition: A second equivalent of the vinyl Grignard reagent attacks the nitrosoarene intermediate. wikipedia.org

jk-sci.comjk-sci.com-Sigmatropic Rearrangement: The resulting intermediate undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement, a critical step that forms the C2-C3 bond of the future indole ring and establishes the substitution pattern. wikipedia.orgthieme-connect.com The steric bulk of the ortho-substituent is thought to facilitate this rearrangement. wikipedia.orgonlineorganicchemistrytutor.com

Cyclization and Aromatization: The product of the sigmatropic rearrangement then cyclizes. Following an aqueous work-up, the intermediate undergoes dehydration to yield the final, stable aromatic indole ring. quimicaorganica.org

A total of three equivalents of the Grignard reagent are typically required for the reaction to proceed to completion when starting from a nitroarene. wikipedia.org

Table 1: Key Features of the Bartoli Indole Synthesis

Feature Description Reference
Starting Materials Ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.org
Key Intermediate Nitrosoarene. wikipedia.orgjk-sci.com
Core Mechanism jk-sci.comjk-sci.com-Sigmatropic rearrangement. wikipedia.orgthieme-connect.com
Stoichiometry Three equivalents of Grignard reagent per equivalent of nitroarene. wikipedia.org

| Primary Product | 7-substituted indoles. | ingentaconnect.comingentaconnect.com |

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis provides an alternative and highly efficient route to indoles, starting from ortho-nitrotoluenes. wikipedia.org This method is valued for its high yields and the relatively mild conditions under which it proceeds. wikipedia.org It has become a popular alternative to the Fischer indole synthesis, partly because the required starting materials are often commercially available. wikipedia.org

The reaction mechanism can be broken down into two main stages:

Enamine Formation: The first step involves the reaction of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine. The use of pyrrolidine (B122466) can accelerate this step by forming a more reactive reagent. wikipedia.org The acidic protons of the methyl group on the nitrotoluene are deprotonated under basic conditions, and the resulting carbanion attacks the DMF-DMA. wikipedia.org The extended conjugation in the resulting enamine, which has an electron-withdrawing nitro group and an electron-donating amino group, often imparts a deep red color to these intermediates. wikipedia.org

Reductive Cyclization: The second stage involves the reduction of the nitro group to an amine, which is immediately followed by cyclization. wikipedia.org Common reducing agents include Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride. wikipedia.org The newly formed amino group attacks the enamine, leading to the formation of the five-membered ring. Subsequent elimination of the amine (e.g., pyrrolidine or dimethylamine) results in the formation of the aromatic indole. researchgate.net

Table 2: Common Reducing Agents in the Leimgruber-Batcho Synthesis

Reducing Agent Comments Reference
Raney Nickel and Hydrazine Often used, with hydrazine decomposing to produce hydrogen in situ. wikipedia.org
Palladium on Carbon (Pd/C) and H₂ A standard catalytic hydrogenation method. wikipedia.org
Stannous Chloride (SnCl₂) An effective reducing agent for this transformation. wikipedia.org

Following the successful synthesis of the 7-aminoindole scaffold via a method like the Bartoli or Leimgruber-Batcho synthesis, the final step to obtain this compound would be the N-alkylation of the indole nitrogen. This is typically achieved by treating the 7-aminoindole (with its amino group suitably protected if necessary) with a butan-2-yl halide (e.g., 2-bromobutane (B33332) or 2-iodobutane) in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that then attacks the butan-2-yl halide in an SN2 reaction to furnish the desired N-alkylated product.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data for 1-(Butan-2-yl)-1H-indol-7-amine, including chemical shifts (δ) and coupling constants (J), are not available in the public domain.

Experimentally determined ¹³C NMR data for this compound are not documented in the searched scientific literature.

No 2D NMR studies (COSY, HMQC, HMBC, NOESY) for this compound have been found in the available research.

Vibrational and Electronic Spectroscopy

Specific FT-IR absorption frequencies for the functional groups present in this compound are not available in the referenced materials.

The specific wavelengths of maximum absorption (λmax) for electronic transitions in this compound are not reported in the available literature.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital tool for probing the vibrational modes of a molecule, providing a detailed fingerprint based on the inelastic scattering of monochromatic light. This technique is complementary to infrared (IR) spectroscopy and is particularly effective for analyzing the vibrations of non-polar bonds and symmetric functional groups.

For this compound, the Raman spectrum is expected to be rich with information pertaining to its distinct structural components: the indole (B1671886) ring system, the N-alkyl (sec-butyl) group, and the 7-amino substituent. Analysis of related indole derivatives allows for the prediction of characteristic spectral features. Studies on indole, 3-methylindole, and tryptophan provide a basis for assigning the fundamental vibrations of the core indole structure. iucr.orgresearchgate.netcore.ac.uk

Key vibrational modes anticipated for this compound would include:

Indole Ring Vibrations: Strong bands corresponding to the in-plane stretching and breathing modes of the bicyclic aromatic system.

C-H Vibrations: Aromatic C-H stretching modes typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butyl group would be observed in the 2850-3000 cm⁻¹ region.

N-H Vibrations: The N-H stretching of the 7-amino group would produce characteristic bands, providing insight into hydrogen bonding.

Skeletal Vibrations: The lower frequency "fingerprint" region would contain complex vibrations related to the C-C and C-N skeletal framework and deformation modes of the entire molecule.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to predict vibrational frequencies and aid in the precise assignment of observed bands. nih.gov

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Associated Structural Unit
Aromatic C-H Stretch3050 - 3150Indole Ring
Aliphatic C-H Stretch2870 - 2960sec-Butyl Group
Amine N-H Stretch3300 - 35007-Amino Group
Indole Ring Breathing1580 - 1620Indole Ring
C-N Stretch1250 - 1350Indole-N1, 7-Amino Group

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₂H₁₆N₂. nih.govchemicalregister.com HRMS analysis would be used to confirm this composition. The instrument would measure the exact mass of the protonated molecule, [M+H]⁺, and this experimental value would be compared against the calculated theoretical mass. A close match (typically within 5 ppm) provides strong evidence for the correct elemental formula.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₆N₂
Nominal Mass188
Monoisotopic Mass188.1313 u
Calculated m/z for [M+H]⁺189.1386
Required Mass Accuracy< 5 ppm

LC-MS for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This hybrid technique is exceptionally powerful for analyzing complex mixtures, assessing the purity of a compound, and identifying impurities or related substances.

In the context of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or positional isomers. Positional isomers, which have the same molecular formula (C₁₂H₁₆N₂) and mass, cannot be distinguished by MS alone but can often be separated chromatographically based on differences in their physicochemical properties, such as polarity. thermofisher.cnnih.govnih.gov For instance, a well-designed LC method could separate this compound from other isomers like 3-(1H-indol-7-yl)butan-1-amine. nih.gov

The liquid chromatography component separates the compounds in the sample, and each compound elutes at a characteristic retention time (RT). The mass spectrometer then detects the m/z of the eluting compound, confirming its identity. For purity analysis, the area of the primary peak in the chromatogram is compared to the areas of any other detected peaks.

Table 3: Hypothetical LC-MS Parameters for Purity Analysis

ParameterDescription/Value
LC ColumnC18 or Biphenyl phase (for aromatic/polar analytes)
Mobile PhaseGradient of Acetonitrile (B52724) and Water (with formic acid)
Detection ModePositive Electrospray Ionization (ESI+)
Expected Retention Time (RT)Compound-specific; determined experimentally
Monitored m/z189.1 (for [M+H]⁺)

X-ray Diffraction (XRD) Analysis

X-ray diffraction techniques provide definitive information about the atomic and molecular structure of a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state structure. mdpi.com This powerful technique can unambiguously establish molecular connectivity, bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

To perform SCXRD, a high-quality single crystal of this compound would be required. The crystal is irradiated with a focused X-ray beam, producing a unique diffraction pattern. Analysis of this pattern allows for the construction of an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov

For this compound, which contains a chiral center at the second position of the butyl group, SCXRD would provide absolute confirmation of its (R) or (S) configuration. Furthermore, it would reveal details about the planarity of the indole ring, the conformation of the sec-butyl group relative to the ring, and the intermolecular interactions, such as hydrogen bonds involving the 7-amino group, that dictate the crystal packing. iucr.orgresearchgate.netmdpi.com While specific data for this molecule is not publicly available, analysis of similar indole structures allows for prediction of likely crystallographic parameters. researchgate.nettandfonline.com

Table 4: Predicted Single-Crystal XRD Parameters for this compound

Crystallographic ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Bond Length (Indole C=C)~1.36 - 1.41 Å
Key Bond Length (Indole C-N)~1.37 - 1.38 Å
Key Intermolecular InteractionN-H···N Hydrogen Bonding
Stereochemistry ConfirmationAbsolute configuration of the C2-butyl chiral center

Computational Chemistry and in Silico Modeling for Indole Amines

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model molecular geometry, electronic properties, and spectroscopic characteristics with high accuracy. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. By finding the minimum energy conformation, DFT can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Illustrative DFT-Calculated Properties for Indole (B1671886) Derivatives (Note: This table presents typical properties calculated for indole derivatives and is for illustrative purposes as specific data for 1-(Butan-2-yl)-1H-indol-7-amine was not found in the searched literature.)

Property Typical Calculated Value Significance
Total Energy (Hartree) Varies based on structure Indicates the relative stability of different conformations.
Dipole Moment (Debye) ~2-5 D Measures the overall polarity of the molecule.
Bond Length (Å) (e.g., C-N) ~1.37 - 1.40 Å Provides insight into the bonding characteristics.
Bond Angle (°) (e.g., C-N-C) ~108 - 110° Defines the molecular geometry.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. taylorandfrancis.com

In the context of an indole amine, the HOMO is typically located on the electron-rich indole ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO's location, in turn, suggests the most probable sites for nucleophilic attack. For instance, in a study of 7-azaindole, a related heterocyclic compound, the calculated HOMO and LUMO energies were -6.2 eV and -1.1 eV, respectively. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. This analysis is vital for predicting how a molecule like this compound might interact with a biological receptor.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. ic.ac.uk It is used to predict how a molecule will interact with other charged species, making it invaluable for understanding electrophilic and nucleophilic reactions. ic.ac.uk The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For an indole amine, the MEP would likely show a region of high negative potential around the nitrogen atom of the amino group and the pyrrole (B145914) ring, indicating these as likely sites for hydrogen bonding or interaction with positively charged residues in a protein. Conversely, the hydrogen atoms of the amino group would exhibit positive potential. This information is critical for predicting the binding orientation of the molecule within a receptor's active site.

Computational methods, particularly DFT, can predict spectroscopic data, such as Fourier-Transform Infrared (FT-IR) vibrational frequencies, with a good degree of accuracy. researchgate.net By calculating the harmonic frequencies of a molecule's vibrational modes, a theoretical FT-IR spectrum can be generated. This predicted spectrum can then be compared with experimental data to confirm the structure of a synthesized compound and to assign specific vibrational bands to the stretching and bending of particular bonds. thermofisher.com

For this compound, a theoretical FT-IR spectrum would show characteristic peaks for N-H stretching of the amino group, C-H stretching of the alkyl and aromatic parts, and C=C stretching of the indole ring. For example, the FT-IR spectrum of indole shows a characteristic N-H stretching vibration band around 3406 cm⁻¹. researchgate.net Theoretical calculations on indole derivatives have shown good correlation between calculated and experimental vibrational frequencies. researchgate.net

Table 2: Illustrative Predicted FT-IR Vibrational Frequencies for an Indole Amine (Note: This table presents typical vibrational modes and is for illustrative purposes as specific data for this compound was not found in the searched literature.)

Vibrational Mode Typical Predicted Wavenumber (cm⁻¹)
N-H Stretch (Amine) 3350 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C Aromatic Ring Stretch 1500 - 1600
C-N Stretch 1250 - 1350

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are essential in drug discovery for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. researchgate.net These descriptors can be categorized as constitutional, topological, geometric, and electronic, among others. For a series of indole amines, these descriptors would be calculated for each molecule and then correlated with their measured biological activity using statistical methods like multiple linear regression (MLR). researchgate.net

For a compound like this compound, relevant descriptors might include:

Topological Polar Surface Area (TPSA): Which is related to a drug's ability to permeate cell membranes.

LogP: A measure of the molecule's lipophilicity.

Molecular Weight (MW): The mass of the molecule.

HOMO and LUMO energies: As described in the FMO analysis.

Steric parameters: Describing the size and shape of the substituents.

QSAR studies on indole derivatives have successfully identified key descriptors that correlate with their biological activities, providing a rational basis for the design of new and more potent compounds. nih.govmdpi.com

Table 3: Common Molecular Descriptors in QSAR Studies of Indole Amines

Descriptor Class Example Descriptor Information Encoded
Electronic HOMO/LUMO Energy Electron-donating/accepting ability, reactivity.
Steric Molar Refractivity (MR) Molecular volume and polarizability.
Topological Topological Polar Surface Area (TPSA) Polarity and hydrogen bonding capacity.
Hydrophobicity LogP (octanol-water partition coefficient) Lipophilicity, membrane permeability.
Constitutional Molecular Weight (MW) Size of the molecule.

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structures. mdpi.com The development of robust QSAR models for indole amines is crucial for identifying new derivatives with enhanced therapeutic potential. nih.gov

The process of developing a predictive QSAR model involves several key steps:

Data Set Curation: A diverse set of indole amine derivatives with experimentally determined properties or activities is collected. This data set is then divided into a training set, used for model development, and a test set, for external validation. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Feature Selection: To avoid overfitting and to build a more interpretable model, a subset of the most relevant descriptors is selected using various statistical methods. nih.gov

Model Building: Using the selected descriptors, a mathematical model is constructed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). nih.govresearchgate.net

For a hypothetical QSAR study on a series of indole amines including this compound, a set of descriptors would be calculated. These could include descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), and steric features (e.g., molecular volume). The goal would be to establish a statistically significant correlation between these descriptors and a specific biological activity, for instance, the inhibition of a particular enzyme.

A study on a set of 30 indole and benzimidazole (B57391) derivatives as H₄R antagonists successfully developed a QSAR model with good statistical measures (r² = 0.76, q² = 0.62), demonstrating the utility of this approach for indole-based compounds. nih.gov Similarly, a 2D-QSAR model for quinazoline/quinoline derivatives showed high predictive power with an R² of 0.80 and a Q² of 0.63. researchgate.net

Table 1: Hypothetical Descriptors for a QSAR Model of Indole Amines

Descriptor TypeExample DescriptorRelevance to this compound
Lipophilicity LogPInfluences membrane permeability and binding to hydrophobic pockets of target proteins. The butan-2-yl group would significantly contribute to this value.
Electronic Dipole MomentRelates to the molecule's overall polarity and its ability to engage in electrostatic interactions. The amine and indole nitrogen atoms are key contributors.
Topological Wiener IndexDescribes the molecular branching, which can affect the shape and fit within a binding site. The sec-butyl group introduces specific branching.
Steric Molecular VolumePertains to the size of the molecule, which is a critical factor for fitting into a receptor's binding pocket.

Statistical Validation of QSAR Models (e.g., Cross-Validation, External Test Sets)

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. basicmedicalkey.com This is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. nih.gov The key validation techniques include:

Internal Validation: This is typically performed using cross-validation techniques on the training set. basicmedicalkey.com The most common method is Leave-One-Out (LOO) cross-validation, where one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. nih.gov This process is repeated for all compounds in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's robustness. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov

External Validation: This is considered the most stringent test of a model's predictive ability. researchgate.net The model, developed using the training set, is used to predict the activities of the compounds in the external test set, which were not used during model development. researchgate.netnih.gov The predictive capability is evaluated using the predictive R² (R²_pred), which should ideally be greater than 0.6 for a reliable model. researchgate.net

Y-Scrambling: This is a further test to ensure the absence of chance correlation. The biological activity values in the training set are randomly shuffled (scrambled), and a new QSAR model is developed using the original descriptors. This process is repeated multiple times. A valid QSAR model should have very low correlation coefficients for the scrambled data. nih.gov

In a QSAR study of isatin (B1672199) and indole derivatives, the models were validated using internal and external validation, as well as Y-scrambling, to ensure their predictive power. nih.gov Another study on H₄R antagonists used leave-one-out and y-randomization techniques for validation, achieving an external prediction power of 80%. nih.gov These examples highlight the importance of these validation steps in developing a credible QSAR model for indole amines.

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training data.> 0.6
q² (Cross-validated R²) Assesses the internal predictive ability of the model.> 0.5
R²_pred (Predictive R²) Evaluates the model's ability to predict the activity of an external test set.> 0.6
RMSE (Root Mean Square Error) Indicates the average deviation between predicted and observed values.As low as possible

Molecular Dynamics (MD) Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the dynamic behavior of biological systems at an atomic level. researchgate.net For a ligand like this compound, MD simulations can reveal crucial information about its interactions with a target protein, including binding modes, conformational changes, and the thermodynamics of binding.

Molecular Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. walisongo.ac.id For this compound, docking studies can be employed to identify its potential binding pose within the active site of a target protein, such as indoleamine 2,3-dioxygenase (IDO1). nih.gov

The docking process involves:

Preparation of Receptor and Ligand: The 3D structures of the protein and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Conformational Sampling: The docking algorithm explores a vast number of possible conformations and orientations of the ligand within the binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, typically expressed as a docking score in kcal/mol. ajchem-a.com Lower scores generally indicate a more favorable binding interaction. walisongo.ac.id

Docking studies on indole derivatives have been widely used to rationalize their biological activities. For instance, docking of indole derivatives into the active site of COX-2 predicted binding affinities ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com In another study, docking of oxindole (B195798) derivatives against IDO-1 was performed to understand their inhibitory potential. walisongo.ac.id For this compound, a docking study could reveal key interactions, such as hydrogen bonds between the amine group and polar residues in the active site, and hydrophobic interactions involving the indole ring and the butan-2-yl group.

Atomistic MD Simulations for Conformational Dynamics and Stability of Complexes

While molecular docking provides a static picture of the ligand-protein complex, atomistic MD simulations can capture the dynamic nature of this interaction over time. researchgate.net An MD simulation of the this compound-protein complex would involve simulating the movement of every atom in the system over a period of nanoseconds to microseconds.

Key insights from MD simulations include:

Conformational Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time indicates the stability of the complex. frontiersin.org A stable RMSD suggests that the ligand remains bound in a consistent pose.

Flexibility of the Complex: The root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the protein become more or less flexible upon ligand binding. frontiersin.org

Interaction Analysis: The simulation trajectory can be analyzed to monitor the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the initial docking pose.

MD simulations have been successfully applied to study the conformational dynamics of various protein-ligand complexes, including those involving indole derivatives and their target enzymes. nih.govnih.gov These simulations can reveal how the protein conformation adapts to the presence of the ligand and the role of water molecules in mediating the interaction.

Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) for Binding Thermodynamics

To obtain a more accurate estimation of the binding affinity than that provided by docking scores, free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed. nih.govnih.gov These methods calculate the binding free energy by combining the molecular mechanics energies of the complex, protein, and ligand with solvation free energies.

The binding free energy (ΔG_bind) is typically calculated as: ΔG_bind = E_complex - (E_receptor + E_ligand)

Where each energy term is the sum of the molecular mechanics energy in the gas phase and the solvation free energy. The solvation free energy is composed of a polar component (calculated using PB or GB models) and a non-polar component (proportional to the solvent-accessible surface area). 34.237.233

MM/PBSA and MM/GBSA calculations are often performed on snapshots taken from an MD simulation trajectory to account for conformational flexibility. frontiersin.org These methods have been used to successfully rank the binding affinities of different ligands and to identify the key energetic contributions (e.g., van der Waals, electrostatic) to binding. nih.govnih.gov For this compound, these calculations could provide a more quantitative prediction of its binding affinity to a target protein and help in understanding the driving forces behind the interaction. However, it is important to note that these methods have limitations, such as the neglect of conformational entropy in many implementations. nih.govrsc.org

QM/MM Approaches for Reaction Mechanism Studies at the Molecular Level

For studying chemical reactions within the active site of an enzyme, a hybrid approach combining quantum mechanics (QM) and molecular mechanics (MM) is often necessary. frontiersin.org In a QM/MM simulation, the region of the system where the reaction occurs (e.g., the ligand and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. nih.gov

This approach allows for the investigation of:

Reaction Pathways: Different possible mechanisms for an enzyme-catalyzed reaction can be explored.

Transition States: The structures and energies of transition states can be calculated, providing insights into the reaction kinetics.

Role of the Enzyme Environment: The influence of the protein environment on the reaction can be elucidated.

QM/MM simulations have been instrumental in understanding the reaction mechanisms of enzymes like indoleamine 2,3-dioxygenase (IDO), which catalyzes the oxidation of tryptophan. nih.govacs.org These studies have revealed the detailed steps of the reaction, including the formation of key intermediates. nih.gov For a compound like this compound, if it were to undergo a chemical transformation within an enzyme active site, QM/MM methods would be the ideal tool to study the underlying mechanism at the molecular level. frontiersin.orgbioexcel.eu

In Silico ADMET Profiling Methodologies

In modern drug discovery, the use of computational, or in silico, models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step. diva-portal.org These predictive models allow for the early-stage screening of large libraries of virtual compounds, enabling researchers to prioritize the synthesis and further testing of only those molecules with the most promising pharmacokinetic profiles. diva-portal.orgnih.gov For indole amines, including novel structures like this compound, these computational approaches provide invaluable insights into their potential as drug candidates. researchgate.netnih.gov Methodologies such as those employed by online servers like SwissADME and pkCSM are frequently used to assess these properties. researchgate.net

Computational Prediction of Absorption and Distribution Parameters

The absorption and distribution of a drug molecule are fundamental to its ability to reach its therapeutic target in sufficient concentrations. Computational tools predict these parameters by calculating key physicochemical descriptors and applying established models.

Absorption: Key parameters for predicting oral absorption include aqueous solubility and human intestinal absorption (HIA). nih.gov Poor solubility is a primary reason for the failure of drug candidates. The "BOILED-Egg" model, a widely used visual tool, plots the molecule's lipophilicity (WLOGP) against its polarity (Topological Polar Surface Area, TPSA). mdpi.comresearchgate.net This plot delineates regions that predict high passive gastrointestinal absorption and brain penetration, offering a quick initial assessment. mdpi.com Molecules with high intestinal absorption are generally predicted to have values greater than 30%. nih.gov

Distribution: Once absorbed, a compound's distribution is assessed by its ability to penetrate biological barriers and its tendency to bind to plasma proteins.

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system. In silico models predict this based on factors like polarity and molecular size. researchgate.netnih.gov The BOILED-Egg plot also provides a predictive assessment of BBB penetration. researchgate.net

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood, such as albumin, affects its availability to act on its target. High PPB can limit the free fraction of the drug. Computational models estimate this property, with predictions often indicating a high or low binding affinity. nih.govresearchgate.net

Below is an interactive table illustrating the typical absorption and distribution parameters predicted for a compound like this compound using common in silico platforms.

ParameterPredicted Value (Illustrative)Favorable Range/Interpretation
Aqueous Solubility (LogS)-3.5> -4 (log mol/L)
Gastrointestinal (GI) AbsorptionHighHigh
Blood-Brain Barrier (BBB) PermeantYesYes/No
P-glycoprotein (P-gp) SubstrateNoNo (Indicates less susceptibility to efflux)

Prediction of Metabolic Fate and Excretion Pathways

The metabolism and excretion of a compound determine its half-life and potential for drug-drug interactions. In silico models predict metabolic fate primarily by examining interactions with the Cytochrome P450 (CYP) family of enzymes, which are responsible for the biotransformation of a vast number of drugs. nih.gov

Computational tools can predict:

CYP Substrate/Inhibitor Profile: Models predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.netnih.gov Inhibition of these enzymes is a major cause of adverse drug-drug interactions.

Sites of Metabolism (SOM): Programs like MetaSite can predict the most probable atoms on a molecule where metabolic reactions, such as hydroxylation or dehydrogenation, will occur. nih.govnih.gov For indole-containing structures, this can involve aromatization of an indoline (B122111) ring or hydroxylation on the aromatic core. nih.gov

Total Clearance: This parameter predicts the body's efficiency in eliminating the compound from the plasma. researchgate.net It is expressed in log(ml/min/kg) and provides an integrated view of metabolism and excretion.

The following interactive table presents a hypothetical metabolic and excretion profile for an indole amine derivative.

ParameterPredicted Status (Illustrative)Significance
CYP1A2 InhibitorNoLow risk of interaction with CYP1A2 substrates.
CYP2C9 InhibitorNoLow risk of interaction with CYP2C9 substrates.
CYP2D6 InhibitorYesPotential for interaction with CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of interaction with CYP3A4 substrates.
Total Clearance (log ml/min/kg)0.25Indicates a moderate rate of elimination.

Drug-Likeness Assessment within Computational Frameworks

Drug-likeness is a qualitative concept used to assess whether a chemical compound has properties that would make it a likely orally active drug in humans. researchgate.net This assessment is based on a series of rule-based filters that analyze the compound's physicochemical properties. A molecule that satisfies these rules is considered to have a higher probability of being a successful drug candidate.

Commonly used computational frameworks for this assessment include:

Lipinski's Rule of Five: A cornerstone of drug-likeness prediction, it states that a compound is more likely to be orally absorbed if it has a molecular weight ≤ 500 Da, a LogP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. mdpi.com

Ghose's Filter: Provides an alternative set of criteria, defining a favorable range for properties like molecular weight, molar refractivity, and atom count. mdpi.com

Veber's Rule: Suggests that good oral bioavailability is associated with having 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of ≤ 140 Ų. mdpi.com

Egan's Rule: Uses a plot of WLOGP versus TPSA to define a region of high probability for passive absorption. researchgate.netmdpi.com

Bioavailability Score: Some platforms, like SwissADME, calculate a score (e.g., 0.55) that consolidates several drug-likeness properties into a single, easily interpretable value. researchgate.net

This interactive table summarizes the drug-likeness assessment for a compound such as this compound.

Rule/FilterPredicted Result (Illustrative)Criteria
Lipinski's RuleYes (0 violations)MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10
Ghose's FilterYes-0.4 ≤ WLOGP ≤ 5.6, 40 ≤ MR ≤ 130, 20 ≤ Atoms ≤ 70
Veber's RuleYesTPSA ≤ 140 Ų, Rotatable Bonds ≤ 10
Egan's RuleYesFalls within the acceptable WLOGP/TPSA space.
Bioavailability Score0.55A score of 0.55 is considered favorable.

Investigation of Molecular Mechanisms and Biological System Interactions

Biochemical and Cell-Based Assay Development for Mechanism of Action Studies (In Vitro Focus)

To understand how indole (B1671886) amines like 1-(butan-2-yl)-1H-indol-7-amine exert their effects at a molecular level, researchers develop and utilize a variety of in vitro assays. These assays can be broadly categorized into biochemical assays, which use purified components, and cell-based assays, which provide a more holistic view of a compound's effects within a living cell.

Development of Enzyme Inhibition Assays for Indole Amines

Enzyme inhibition assays are crucial for determining if a compound, such as an indole amine, can block the activity of a specific enzyme. A prominent target for indole-related compounds is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. nih.govmdpi.com

The development of robust IDO1 inhibition assays faces challenges, as the results can be influenced by the experimental setup, including sample preparation and reaction components. nih.gov A common method for assessing IDO1 activity is to measure the conversion of the substrate, L-tryptophan, into its product, kynurenine. nih.gov This can be achieved using techniques like high-pressure liquid chromatography with a diode array detector (HPLC-DAD). nih.gov

The components of a typical IDO1 enzymatic assay are detailed in the table below. To maintain the enzyme in its active ferrous state, a reducing system involving ascorbic acid and methylene (B1212753) blue is often employed. acs.org Catalase is also added to prevent the inhibitory effects of hydrogen peroxide, a byproduct of the reducing system. nih.govacs.org

Table 1: Typical Components of an IDO1 Enzymatic Inhibition Assay

ComponentFunction
IDO1 Enzyme The enzyme of interest whose inhibition is being studied.
L-Tryptophan (Substrate) The molecule that the enzyme acts upon.
Test Compound (e.g., Indole Amine) The potential inhibitor being evaluated.
Ascorbic Acid A reducing agent needed to keep IDO1 in its active ferrous state. acs.org
Methylene Blue An electron carrier that works with ascorbic acid to reduce the enzyme. acs.org
Catalase An enzyme that removes hydrogen peroxide, which can inhibit IDO1. nih.govacs.org
Phosphate (B84403) Buffer (pH 6.5) Maintains the optimal pH for the enzymatic reaction. nih.gov

This table outlines the standard components used in in vitro assays to measure the inhibition of the IDO1 enzyme.

Electrochemical methods have also been developed for a rapid and accurate analysis of IDO1 activity. mdpi.com These methods use a nanostructured gold electrode to directly reduce the heme iron of the enzyme, initiating the catalytic reaction. The resulting bioelectrocatalytic current can be measured, and the inhibitory effect of a compound can be determined by the decrease in this current. mdpi.com

Receptor Binding Profiling Methodologies

Receptor binding assays are used to determine if and how strongly a compound binds to a specific receptor. This is essential for understanding the compound's potential pharmacological effects. For indole derivatives, a wide range of receptors are of interest, including serotonin (B10506) receptors, the estrogen receptor (ER), and the aryl hydrocarbon receptor (AhR). wikipedia.orgnih.govnih.gov

Radiometric binding assays are a common technique used to measure the affinity of a compound for a receptor. nih.gov In this method, a radiolabeled ligand with known affinity for the receptor is used. The test compound is then introduced to see if it can displace the radiolabeled ligand. The amount of displacement is proportional to the binding affinity of the test compound. nih.gov

For example, in studies of indole derivatives targeting the estrogen receptor, [³H]estradiol is used as the radiolabeled tracer. nih.gov The binding affinity is often expressed as a relative binding affinity (RBA), which compares the test compound's affinity to that of the natural ligand, estradiol, set at 100%. nih.gov

Cell-based assays provide a more complex system to study receptor interactions. These can include:

Functional Assays: These measure the cellular response following receptor activation or blockade. This could involve changes in signaling pathways, gene expression, or cell proliferation. eurofinsdiscovery.com

Cytotoxicity Assays: These assays, such as the MTT assay, are used to evaluate the effect of a compound on cell viability. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) Studies for Indole Amine Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve systematically modifying the chemical structure of a compound and observing how these changes affect its biological activity. The goal is to identify the key structural features responsible for the desired effect and to design more potent and selective molecules. nih.govresearchgate.netacs.org

Systematic Design of Analogues for SAR Elucidation

The systematic design of analogues is a key strategy in SAR studies. This involves making specific and controlled changes to the parent molecule. For indole amine derivatives, this could include:

Altering substituents on the indole ring: Different chemical groups can be added to various positions of the indole core to see how this impacts activity. acs.orgnih.gov

Modifying the amine side chain: The length, branching, and nature of the amine-containing side chain can be varied. acs.org

Introducing different heterocyclic rings: The indole nucleus itself can be replaced with other ring systems to explore the importance of this specific scaffold. acs.org

For instance, in the development of HIV-1 fusion inhibitors based on an indole scaffold, researchers synthesized a series of analogues by changing the linkage between indole rings, altering substituents on the benzyl (B1604629) ring, and introducing benzimidazole (B57391) rings. nih.govacs.org Similarly, for anti-inflammatory agents, different amino groups were substituted at the 4-position of a phenyl ring attached to a 4-indolyl-2-aminopyrimidine core. nih.gov

Positional and Substituent Effects on Molecular Interactions

The position and nature of substituents on the indole ring and its side chains can have a profound impact on a molecule's biological activity. These changes can affect how the molecule binds to its target, its solubility, and its metabolic stability.

For example, in a series of indole-2-carboxylic acid benzylidene-hydrazides developed as apoptosis inducers, substitution at the 3-position of the indole ring was found to be critical for their activity. nih.gov In another study on anti-inflammatory indole derivatives, it was found that for open-chain aliphatic amines substituted on a phenyl ring, extending the chain length increased anti-inflammatory activity. nih.gov For cyclic aliphatic amines, smaller rings resulted in better activity. nih.gov

Computational modeling and molecular docking are often used to understand these effects at a molecular level. nih.govresearchgate.net These techniques can predict how a molecule will bind to its target protein and can help to explain the observed SAR. researchgate.netnih.gov For example, docking studies can reveal key hydrogen bonding or hydrophobic interactions that are crucial for binding. researchgate.net

Chemical Probing Applications

Due to their ability to interact with specific biological targets, indole derivatives can be used as chemical probes to study biological processes. A chemical probe is a small molecule that can be used to perturb a biological system in a controlled way, allowing researchers to investigate the function of a particular protein or pathway.

For instance, indole compounds that inhibit IDO1 can be used to probe the role of this enzyme in cancer and other diseases. nih.gov By observing the effects of inhibiting IDO1 in cells or in animal models, researchers can gain a better understanding of its physiological and pathological functions.

Furthermore, indole derivatives can be tethered to larger molecules, such as dendrimers, to create novel research tools. nih.gov For example, an indole-conjugated dendrimer has been developed as a selective ligand for the estrogen receptor alpha (ERα). nih.gov Because the large dendrimer prevents the molecule from entering the nucleus, this tool can be used specifically to study the non-genomic, extranuclear effects of ER activation. nih.gov

This compound as a Tool for Exploring Indole-Based Pharmacophores

No research is currently available that details the use of this compound as a specific tool for probing indole-based pharmacophores.

Use in Investigating Neurotransmitter System Interactions (e.g., Serotonergic, Dopaminergic Pathways)

There are no published studies investigating the interactions of this compound with neurotransmitter systems such as the serotonergic or dopaminergic pathways.

Theoretical Framework for Ligand-Target Engagement

Analysis of Molecular Interactions in Biological Systems (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A theoretical analysis of the molecular interactions of this compound, including hydrogen bonding and hydrophobic interactions within biological systems, has not been documented in the scientific literature.

Analytical Methodologies for Research and Development

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation and analysis of complex mixtures. For a substituted indole (B1671886) such as 1-(Butan-2-yl)-1H-indol-7-amine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools.

HPLC is the most prevalent technique for the analysis of non-volatile, thermally labile compounds like substituted indoles. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from its starting materials, intermediates, and by-products.

A typical HPLC method for the purity analysis of this compound would involve a C18 or C8 stationary phase, which provides a non-polar environment. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The use of ion-suppression or mixed-mode chromatography can enhance the retention and selectivity for amino-containing compounds. helixchrom.comnih.gov A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a complex sample. nih.gov

Detection is commonly achieved using a UV-Vis detector, as the indole ring system possesses a strong chromophore. For this compound, a detection wavelength in the range of 220-280 nm would be appropriate. For higher sensitivity and selectivity, a fluorescence detector can be used, with an excitation wavelength (λex) around 280 nm and an emission wavelength (λem) around 350 nm. nih.gov Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive peak identification and structural elucidation of impurities. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 230 nm
Injection Volume 10 µL

Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC can be employed to analyze for volatile impurities, residual solvents, or starting materials used in its synthesis. For instance, the butanol used for the N-alkylation or any low molecular weight side-products could be quantified by GC. rsc.org

A GC analysis would typically use a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. The sample, dissolved in a suitable volatile solvent, is injected into a heated inlet where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas like helium or nitrogen. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. For structural identification, GC can be coupled with a mass spectrometer (GC-MS). rsc.org

Quantitative Analytical Method Development

Accurate quantification of this compound is critical for its use in research and as a potential active pharmaceutical ingredient. Both spectrophotometric and chromatographic methods can be developed for this purpose.

UV-Vis spectrophotometry offers a rapid and straightforward method for determining the concentration of this compound in solution, provided no other components in the sample absorb at the analytical wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance maximum (λmax) for this compound would be determined by scanning a dilute solution over a range of UV wavelengths. The absorbance of an unknown sample is then measured at this λmax, and its concentration is determined from the calibration curve. The indole scaffold typically exhibits absorption maxima that are sensitive to substitution and solvent. nih.gov For some indole derivatives, colorimetric assays using reagents like p-dimethylaminocinnamaldehyde can be developed for quantification. nih.gov

HPLC is the preferred method for the accurate and precise quantification of this compound, especially in complex mixtures. For quantitative analysis, an external standard method is commonly used. A calibration curve is generated by injecting known concentrations of a pure reference standard and plotting the peak area against the concentration. The concentration of the analyte in a sample is then calculated from its peak area using this calibration curve. nih.gov

For improved accuracy and to compensate for variations in injection volume or sample preparation, an internal standard method can be employed. A known amount of a non-interfering compound (the internal standard) is added to all standards and samples. The calibration curve is then constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Table 2: Example Calibration Data for HPLC Quantitation

Concentration (µg/mL)Peak Area (Analyte)
1.050,000
5.0255,000
10.0510,000
25.01,275,000
50.02,550,000

Impurity Profiling and Characterization in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.netijpsr.com This is a critical aspect of drug development, as impurities can affect the safety and efficacy of the final product. ijpsjournal.com For this compound, impurities can arise from the starting materials, intermediates, by-products of the synthesis, and degradation products.

The synthesis of this compound likely involves the N-alkylation of 1H-indol-7-amine. Potential impurities could therefore include:

Unreacted starting materials: Residual 1H-indol-7-amine.

Reagent-related impurities: Impurities from the butan-2-yl source.

By-products: Isomeric products (e.g., C-alkylation instead of N-alkylation), or products of over-alkylation.

Degradation products: Oxidation or polymerization products of the indole ring, which can sometimes be colored. researchgate.net

A comprehensive impurity profile is typically generated using a combination of chromatographic and spectroscopic techniques. HPLC with a diode-array detector (DAD) or a mass spectrometer (LC-MS) is the primary tool for detecting and tentatively identifying impurities. researchgate.net Any impurity present above a certain threshold (as defined by regulatory guidelines) must be isolated and its structure fully elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). beilstein-journals.org

Isolation and Identification of Process-Related Impurities

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Process-related impurities are chemical substances that are formed during the manufacturing process and are not the intended API. The identification and characterization of these impurities are essential for process optimization and quality control.

In the synthesis of this compound, several potential process-related impurities can arise from starting materials, intermediates, or side reactions. A systematic approach is employed to isolate and elucidate the structure of these unknown components. This typically involves a combination of chromatographic separation and spectroscopic analysis.

High-performance liquid chromatography (HPLC) is a primary tool for the initial detection of impurities. chromatographyonline.com Once impurities are detected, preparative HPLC is often utilized for their isolation to obtain a sufficient quantity of each impurity in a pure form. bgu.ac.ildocumentsdelivered.com The isolated impurities are then subjected to a battery of spectroscopic techniques to determine their chemical structures.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides crucial information about the molecular weight of the impurities. bgu.ac.ildocumentsdelivered.comnih.govijprajournal.com High-resolution mass spectrometry (HRMS) can further provide the elemental composition, which is invaluable for deducing the molecular formula. nih.govmdpi.com

Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is the most powerful technique for the definitive structural elucidation of organic compounds. nih.govijprajournal.commdpi.comresearchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing a detailed picture of the molecular framework. Infrared (IR) spectroscopy is also employed to identify the presence of specific functional groups within the impurity molecules. bgu.ac.ildocumentsdelivered.commdpi.com

A hypothetical study on the process-related impurities of this compound might identify the following impurities, as detailed in the interactive table below.

Table 1: Hypothetical Process-Related Impurities of this compound

Impurity ID Potential Structure Potential Source Analytical Characterization Methods
IMP-01 7-Nitro-1H-indole Unreacted starting material HPLC, LC-MS, 1H NMR
IMP-02 1-(Butan-2-yl)-7-nitro-1H-indole Incomplete reduction of the nitro group HPLC, LC-MS, HRMS, 1H NMR, 13C NMR, IR
IMP-03 1,1'-Dibutyl-1H,1'H-7,7'-biindolyl Dimerization side reaction HPLC, LC-MS, HRMS, 1H NMR, 13C NMR

Development of Analytical Methods for Impurity Detection and Quantification

The development of robust and sensitive analytical methods is crucial for the routine detection and quantification of impurities in drug substances. nih.gov For this compound, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically developed and validated. The goal is to create a method that can separate the API from its process-related and degradation impurities, allowing for accurate quantification of each. chromatographyonline.com

The method development process is systematic and involves several stages:

Column Selection: A variety of HPLC columns with different stationary phases (e.g., C18, C8, Phenyl) are screened to find the one that provides the best selectivity and resolution for the API and its impurities. chromatographyonline.com

Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized. The pH of the aqueous phase is a critical parameter that can significantly affect the retention and selectivity of ionizable compounds like amines. chromatographyonline.com Gradient elution is often employed to ensure the timely elution of all components with good peak shapes.

Detector Wavelength Selection: A UV detector is commonly used for HPLC analysis. The wavelength is selected based on the UV spectra of the API and impurities to ensure adequate sensitivity for all components. A photodiode array (PDA) detector can be beneficial as it can provide spectral information for peak identification and purity assessment. ijprajournal.com

Method Validation: Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines. Validation demonstrates that the analytical method is suitable for its intended purpose and includes evaluation of parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). omicsonline.org

An example of a developed HPLC method for the analysis of this compound and its impurities is presented in the interactive table below.

Table 2: Example HPLC Method for Impurity Profiling | Parameter | Condition | | :--- | :--- | | Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector | | Column | C18, 4.6 mm x 250 mm, 5 µm | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 25 | 90 | | | 30 | 90 | | | 31 | 10 | | | 35 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 225 nm | | Injection Volume | 10 µL |

Perspectives and Future Directions in Indole Amine Research

Innovations in Asymmetric Synthesis of Chiral Indole (B1671886) Amines

The synthesis of enantiomerically pure chiral amines, particularly those bearing an indole moiety, is of paramount importance due to their prevalence in natural products and pharmaceutically active compounds. nih.govwikipedia.org Recent advancements in asymmetric synthesis have provided powerful tools to access these complex molecules with high levels of stereocontrol.

A significant area of innovation lies in the realm of catalytic asymmetric Friedel-Crafts reactions . This atom-economical approach allows for the direct formation of carbon-carbon bonds at the indole nucleus. acs.orgnih.govresearchgate.net Both chiral metal complexes and organocatalysts have been successfully employed to catalyze the addition of indoles to a wide array of electrophiles, including α,β-unsaturated ketones, imines, and nitroalkenes, yielding a diverse range of chiral indole derivatives. acs.orgnih.govresearchgate.net For instance, the use of chiral phosphoric acids has enabled the enantioselective conjugate addition of indoles to enones, producing alkylated indoles with high enantiomeric excess. acs.orgresearchgate.net Similarly, chiral amine catalysts have been designed to facilitate the alkylation of indoles with α,β-unsaturated aldehydes through iminium catalysis, providing a direct route to valuable indolobutyric acid derivatives. nih.govmdpi.com

Transition metal-catalyzed asymmetric hydrogenation represents another powerful strategy for the synthesis of chiral indole amines. mdpi.com This method involves the reduction of unsaturated precursors, such as imines and enamines, using chiral metal catalysts, often based on iridium or rhodium. mdpi.com The development of new chiral phosphorus ligands has been a key driver of progress in this area, enabling the highly enantioselective synthesis of α-, β-, and γ-chiral amines. mdpi.com

Biocatalysis is emerging as a green and highly selective alternative to traditional chemical methods. ijpsjournal.commdpi.comtandfonline.com Engineered enzymes, such as imine reductases and transaminases, can catalyze the asymmetric synthesis of chiral amines with exceptional enantioselectivity under mild reaction conditions. tandfonline.comcopernicus.org For example, directed evolution has been used to create cytochrome P411 variants that can catalyze the intramolecular C(sp3)–H amination of organic azides to produce chiral indolines. ijpsjournal.commdpi.com

The following table summarizes some of the key innovative strategies in the asymmetric synthesis of chiral indole amines:

Synthetic StrategyCatalyst TypeKey FeaturesRepresentative Applications
Asymmetric Friedel-Crafts ReactionChiral Metal Complexes, Organocatalysts (e.g., chiral phosphoric acids, chiral amines)Atom-economical, direct C-C bond formation. acs.orgnih.govresearchgate.netSynthesis of α- and β-substituted chiral indoles. acs.orgnih.gov
Asymmetric HydrogenationTransition Metal Catalysts (e.g., Ir, Rh with chiral ligands)High efficiency and enantioselectivity for the reduction of unsaturated precursors. mdpi.comSynthesis of a wide range of α-, β-, and γ-chiral amines. mdpi.com
BiocatalysisEngineered Enzymes (e.g., imine reductases, transaminases, P450s)High enantioselectivity, mild reaction conditions, environmentally friendly. ijpsjournal.commdpi.comtandfonline.comSynthesis of chiral indolines and other N-heterocycles. ijpsjournal.commdpi.com

These innovative synthetic methods are continually expanding the toolbox available to chemists, enabling the efficient and selective production of a vast array of chiral indole amines for further investigation.

Integration of Artificial Intelligence and Machine Learning in Rational Design of Indole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the rational design of indole scaffolds is no exception. ijpsjournal.comnih.gov These computational approaches are being employed to accelerate the design-make-test-analyze cycle, leading to the more rapid identification of novel indole derivatives with desired properties. nih.govisfcppharmaspire.com

One of the key applications of AI in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models . nih.govresearchgate.net By training ML algorithms on datasets of known indole derivatives and their biological activities, it is possible to build predictive models that can estimate the activity of new, untested compounds. nih.govresearchgate.net For example, a modified GP-Tree feature selection algorithm has been used to identify relevant descriptors for predicting the anticancer activity of indole derivatives, with the resulting model demonstrating high predictive accuracy. nih.gov

AI is also being used for the de novo design of novel indole scaffolds. nih.govorientjchem.orgnih.gov Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying patterns in large datasets of chemical structures and then generate new molecules with specific desired properties. nih.gov This approach allows for the exploration of a much larger chemical space than is possible with traditional methods and can lead to the discovery of truly novel molecular architectures. nih.gov

Furthermore, ML models are being developed to predict the outcomes of chemical reactions, which can aid in the synthetic planning of new indole derivatives. For instance, a random forest algorithm has been shown to be effective in predicting the energy barrier and selectivity of C-H bond activation reactions in indoles. nih.gov This type of predictive modeling can help chemists to prioritize synthetic routes that are more likely to be successful.

The table below highlights some of the key applications of AI and ML in the rational design of indole scaffolds:

Application AreaAI/ML TechniqueKey Outcomes
Predictive Modeling Quantitative Structure-Activity Relationship (QSAR) models, various regression and classification algorithms. nih.govresearchgate.netPrediction of biological activity (e.g., anticancer, enzyme inhibition) of new indole derivatives. nih.govresearchgate.net
De Novo Design Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs), Reinforcement Learning. nih.govorientjchem.orgnih.govGeneration of novel indole scaffolds with optimized properties. nih.govorientjchem.orgnih.gov
Reaction Prediction Random Forest, Neural Networks. nih.govPrediction of reaction outcomes, aiding in synthetic route planning. nih.gov
Virtual Screening Machine learning-based scoring functions for molecular docking.Prioritization of candidate molecules from large virtual libraries for experimental testing.

The integration of AI and ML into the design process holds immense promise for accelerating the discovery of new indole-based compounds with tailored functionalities for a wide range of applications.

Advancements in Multimodal Spectroscopic Techniques for Complex Structure Analysis

The unambiguous determination of the three-dimensional structure of complex molecules, including chiral indole amines, is crucial for understanding their function and for rational drug design. Advancements in multimodal spectroscopic techniques, often coupled with computational methods, are providing unprecedented insights into the intricate structural details of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of organic molecules. acs.orgresearchgate.netnih.gov Modern NMR techniques, including two-dimensional methods such as COSY, HSQC, and HMBC, allow for the detailed mapping of connectivity within a molecule. For chiral molecules, the use of chiral solvating agents or chiral derivatizing agents can help to resolve the signals of enantiomers, providing information about enantiomeric purity.

Mass Spectrometry (MS) , particularly when hyphenated with separation techniques like liquid chromatography (LC-MS), is a powerful tool for the analysis of complex mixtures and the determination of molecular weights. acs.orgnih.govijpsjournal.com Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns of molecules, which can be used to deduce their structure. ijpsjournal.com High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy.

The combination of different spectroscopic techniques, known as a multimodal approach , provides a more complete picture of a molecule's structure. copernicus.orgmdpi.com For example, combining NMR, MS, and infrared (IR) spectroscopy can provide complementary information about the connectivity, molecular weight, and functional groups present in a molecule.

Chiroptical spectroscopy , such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is particularly valuable for the analysis of chiral molecules. orientjchem.org These techniques measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration of a chiral center. The experimental spectra can be compared with those predicted by quantum chemical calculations to assign the absolute stereochemistry.

The following table summarizes some of the key spectroscopic techniques used for the analysis of complex indole derivatives:

Spectroscopic TechniqueInformation ProvidedKey Advancements
Nuclear Magnetic Resonance (NMR) Connectivity, stereochemistry, quantification. acs.orgresearchgate.netnih.govHigher field magnets, cryoprobes, advanced pulse sequences.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns. acs.orgnih.govijpsjournal.comHyphenation with chromatography (LC-MS, GC-MS), tandem MS (MS/MS), high-resolution MS (HRMS). nih.govnih.gov
Infrared (IR) Spectroscopy Functional groups. nih.govFourier transform infrared (FTIR) spectroscopy, attenuated total reflection (ATR) techniques.
Chiroptical Spectroscopy (CD, VCD) Absolute configuration of chiral centers. orientjchem.orgCombination with computational predictions for stereochemical assignment.

These advanced spectroscopic techniques, especially when used in combination, provide a powerful arsenal (B13267) for the detailed structural characterization of complex indole amines, which is essential for understanding their biological activity and for the development of new therapeutic agents.

Computational Design and Optimization of Indole Amine Derivatives with Desired Molecular Properties

Computational chemistry has become an indispensable tool in the design and optimization of new molecules with specific, desired properties. acs.orgmdpi.com For indole amine derivatives, these methods are being used to predict and refine a wide range of characteristics, from their binding affinity to specific biological targets to their pharmacokinetic profiles.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com This method is instrumental in structure-based drug design, allowing researchers to visualize how indole amine derivatives might interact with the active site of an enzyme or receptor. mdpi.com By understanding these interactions, it is possible to design modifications to the indole scaffold that are predicted to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.comnih.gov By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized indole amine derivatives, thereby guiding the synthetic efforts towards more promising candidates. nih.govmdpi.comnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.gov These simulations can reveal important information about the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. This level of detail can be crucial for understanding the mechanism of action of a drug and for optimizing its properties.

Furthermore, computational methods are being used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of indole amine derivatives. isfcppharmaspire.com By identifying potential liabilities early in the design process, it is possible to prioritize compounds that are more likely to have favorable pharmacokinetic and safety profiles.

The table below outlines some of the key computational methods used in the design and optimization of indole amine derivatives:

Computational MethodApplicationKey Insights
Molecular Docking Predicting ligand-receptor binding modes. nih.govmdpi.comIdentification of key interactions, guiding structure-based design. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity. nih.govmdpi.comnih.govPrediction of the potency of new derivatives, identification of important structural features. nih.govmdpi.comnih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of ligand-receptor complexes. nih.govUnderstanding binding stability and conformational changes. nih.gov
ADMET Prediction In silico prediction of pharmacokinetic and toxicological properties. isfcppharmaspire.comEarly identification of potential liabilities, guiding compound selection. isfcppharmaspire.com

The application of these computational tools allows for a more rational and efficient approach to the design and optimization of indole amine derivatives, ultimately accelerating the discovery of new therapeutic agents.

Expanding the Scope of Indole Amines as Probes in Chemical Biology

Indole amines, due to their unique photophysical properties and their ability to interact with biological systems, are increasingly being utilized as probes in chemical biology to investigate complex biological processes.

The intrinsic fluorescence of the indole ring makes it a useful spectroscopic reporter. Changes in the fluorescence emission of an indole-containing probe can provide information about its local environment, such as polarity and accessibility to solvent, making it a sensitive tool for studying protein folding and conformational changes.

Furthermore, indole amines can be functionalized with various reporter groups, such as fluorophores or affinity tags, to create more sophisticated chemical probes. These probes can be used to visualize the localization of specific targets within cells, to identify protein-protein interactions, or to track the uptake and distribution of a molecule in a biological system.

The development of "smart" probes, whose spectroscopic properties change in response to a specific biological event, is a particularly exciting area of research. For example, an indole amine-based probe could be designed to fluoresce only upon binding to a specific enzyme, allowing for the real-time monitoring of enzyme activity in living cells.

In addition to their use as fluorescent probes, indole amines can also be incorporated into photoaffinity labels. These probes can be used to covalently modify their binding partners upon irradiation with light, allowing for the identification of the molecular targets of a bioactive compound.

The versatility of the indole scaffold, combined with the power of modern synthetic chemistry, is enabling the development of a new generation of chemical probes that are providing unprecedented insights into the intricate workings of biological systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Butan-2-yl)-1H-indol-7-amine, and how are impurities minimized during synthesis?

  • Methodology : The compound can be synthesized via Mannich reactions using 1H-indol-7-ol and 2-butylamine derivatives. Key steps include:

  • GP1 : Reaction of 1H-indol-7-ol with 2-cycloheptyl-N-methylethan-1-amine under Mannich conditions (room temperature, 18 hours) .
  • Purification : Reverse-phase chromatography (RP-CC) using a C18 column with a gradient of 0.1% TFA in water/methanol to achieve >95% purity .
    • Analytical Validation : Purity is confirmed via UPLC (Thermo Scientific Dionex UltiMate 3000) and LC-MS/MS (Thermo Q Executive Plus) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 1H and 13C NMR to confirm substituent positions and stereochemistry.
  • FT-IR : Identification of functional groups (e.g., amine N-H stretches at ~3400 cm⁻¹).
  • LC-MS/MS : Validation of molecular weight and fragmentation patterns .
    • Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., PubChem entries for analogous indole derivatives) ensures structural accuracy .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodology :

  • Target Selection : Prioritize receptors like the androgen receptor (AR) based on structural analogs (e.g., 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
  • Key Interactions : Identify residues (e.g., LEU704, GLY708 in AR) that stabilize binding via hydrogen bonds or hydrophobic contacts .
    • Validation : Compare docking scores (e.g., −7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What structural modifications enhance the antimicrobial activity of this compound?

  • SAR Insights :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., fluoro at position 3) improves activity against Gram-positive bacteria .
  • Hybrid Scaffolds : Coupling with pyrimidine rings (as in 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine) enhances broad-spectrum antimicrobial efficacy .
    • Experimental Testing : Use MIC assays against E. coli and S. aureus to quantify improvements .

Q. How do solvent polarity and pH influence the stability of this compound in solution?

  • Stability Profiling :

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) minimize degradation during long-term storage .
  • pH Optimization : Maintain pH 7–8 to prevent amine protonation or deprotonation, which alters solubility and reactivity .
    • Kinetic Studies : Monitor degradation via HPLC at varying pH and temperatures to derive Arrhenius plots .

Key Considerations for Researchers

  • Contradictions in Data : Discrepancies in biological activity between computational predictions and experimental results may arise from solvation effects or receptor flexibility. Validate docking results with wet-lab assays .
  • Safety Protocols : Adhere to laboratory safety guidelines (e.g., ALADDIN SCIENTIFIC CORPORATION’s SDS for handling indole derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.